molecular formula C17H19ClN2 B6213036 1-[(3-chlorophenyl)methyl]-3-phenylpiperazine CAS No. 1489089-33-9

1-[(3-chlorophenyl)methyl]-3-phenylpiperazine

Cat. No.: B6213036
CAS No.: 1489089-33-9
M. Wt: 286.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-3-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-phenylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 3-phenylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: The major products can include oxidized derivatives such as carboxylic acids or ketones.

    Reduction: The major products can include reduced derivatives such as alcohols or amines.

    Substitution: The major products can include substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially exhibiting psychoactive or neuroprotective effects.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-3-phenylpiperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(3-chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(4-methoxyphenyl)piperazine: Investigated for its potential antipsychotic properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-chlorophenyl)methyl]-3-phenylpiperazine involves the reaction of 3-chlorobenzyl chloride with phenylpiperazine in the presence of a base to form the desired compound.", "Starting Materials": [ "3-chlorobenzyl chloride", "phenylpiperazine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chlorobenzyl chloride to a solution of phenylpiperazine in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

1489089-33-9

Molecular Formula

C17H19ClN2

Molecular Weight

286.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.